Lonomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

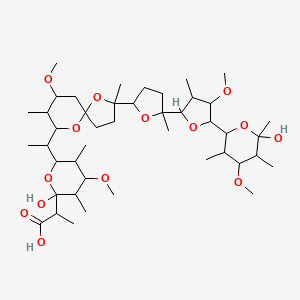

Lonomycin is a complex organic compound with a highly intricate structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lonomycin involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the oxan and oxolan rings, followed by the introduction of hydroxyl and methoxy groups through controlled reactions. The final step involves the formation of the propanoic acid moiety, which is achieved through esterification or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and consistency. The process would include stringent quality control measures to maintain the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen-containing groups.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

Ionophoric Properties

Lonomycin functions as a selective ionophore, primarily facilitating the transport of monovalent cations such as potassium (K+), ammonium (NH4+), and sodium (Na+). Studies have shown that this compound can effectively mediate the release of these cations from mitochondria, which is crucial for understanding mitochondrial function and cation transport mechanisms .

Cation Selectivity

The cation selectivity profile of this compound is as follows:

- K+ > NH4+ > Na+ > Rb+ > Li+, Cs+

This selectivity indicates its potential use in experiments requiring precise manipulation of ionic concentrations within cells .

Cell Biology

This compound has been utilized to study calcium signaling pathways in various cell types. For instance, it has been shown to enhance intracellular calcium levels, which is vital for activating various cellular processes including muscle contraction and neurotransmitter release .

Immunology

In immunological studies, this compound is often used in conjunction with phorbol myristate acetate (PMA) to activate T cells. This combination stimulates the production of induced regulatory T cells, which have therapeutic potential in treating autoimmune diseases and allergies .

Developmental Biology

Research involving this compound has also explored its effects on embryonic development. For example, studies on starfish oocytes have demonstrated that this compound can induce calcium influx, triggering structural changes necessary for egg activation. However, excessive exposure may lead to detrimental effects on subsequent embryonic development .

Veterinary Medicine

This compound exhibits protective effects against coccidial infections in poultry. Its ability to transport cations plays a role in enhancing the immune response and overall health of livestock, making it a valuable tool in veterinary applications .

Case Study 1: Calcium Channel Regulation

A study highlighted this compound's role in regulating calcium channel trafficking in adult patients with hypophosphatasia (HPP). The research indicated that this compound treatment could restore calcium influx through L-type calcium channels, presenting a potential therapeutic approach for HPP management .

Case Study 2: T Cell Activation

In another study focused on immunology, this compound was used to generate functional induced regulatory T cells from CD4+CD25- cells. These cells demonstrated an ability to ameliorate disease phenotypes in murine models of inflammatory bowel disease, showcasing this compound's efficacy in therapeutic applications .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone

- 2-Hydroxyisobutyric acid

- 3-Hydroxy-4-methoxybenzaldehyde

Propiedades

Fórmula molecular |

C44H76O14 |

|---|---|

Peso molecular |

829.1 g/mol |

Nombre IUPAC |

2-[2-hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46) |

Clave InChI |

BKZOUCVNTCLNFF-UHFFFAOYSA-N |

SMILES canónico |

CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC |

Sinónimos |

A 218 DE-3936 emericid lonomycin lonomycin A lonomycin B lonomycin, monosodium salt SQ 12,525 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.